Englerin A is a guaiane sesquiterpene, a class of naturally occurring organic compounds characterized by a 15-carbon skeleton and often containing oxygen functionalities like epoxy groups. [] Englerin A was first isolated from the stem bark of the East African plant Phyllanthus engleri. [] It garnered significant attention in scientific research due to its potent and selective cytotoxic activity against several renal cancer cell lines, making it a promising lead compound for the development of novel anti-cancer therapies. [, ]
Englerin A is a naturally occurring sesquiterpene diester that has garnered significant attention due to its potent anti-cancer properties, particularly against renal cancer. This compound was first isolated from the plant Phyllanthus engleri, which is part of the family Euphorbiaceae. Englerin A exhibits selective cytotoxicity toward renal cancer cell lines, making it a promising candidate for cancer therapy.
Englerin A is derived from the Phyllanthus engleri plant, which is native to tropical regions. It belongs to the class of compounds known as terpenoids, specifically sesquiterpenes. These compounds are characterized by their complex structures and diverse biological activities, including anti-inflammatory and anti-cancer effects.
The synthesis of Englerin A has been approached through various methods, each aiming to achieve efficient yields and purity. Notable synthetic routes include:
Englerin A has a complex molecular structure characterized by its unique bicyclic framework. The molecular formula is , with a molecular weight of approximately 350.45 g/mol. The structure includes multiple stereocenters, contributing to its biological activity.
Englerin A participates in various chemical reactions that are pivotal for its biological activity:
The reactions typically involve catalysts such as gold(I) or transition metals to facilitate the formation of desired products with high selectivity. For example, regioselectivity in cycloaddition reactions can significantly impact the yield and purity of Englerin A.
The mechanism by which Englerin A exerts its anti-cancer effects involves several processes:
Englerin A's primary application lies in scientific research focused on cancer therapy:
Englerin A, a guaiane-type sesquiterpene, was discovered in 2009 during a high-throughput screening initiative by the U.S. National Cancer Institute (NCI). Researchers isolated it from the bark of the East African plant Phyllanthus engleri (Euphorbiaceae), collected in Tanzania’s Iringa Province. Bioassay-guided fractionation of the stem and root bark extracts yielded two major compounds: englerin A and the inactive englerin B. Initial artifacts from chloroform extraction were resolved, confirming englerin A as the cytotoxic principle. Its planar structure, characterized by a rare 5/7/3 tricyclic scaffold with seven contiguous stereocenters, was elucidated via 2D-NMR and NOE experiments. Absolute configuration (1R, 3aR, 4S, 5R, 7R, 8S, 8aR) was later established through total synthesis [3] [8]. The compound exhibited extraordinary potency, with a GI~50~ of 10–87 nM against renal cancer cell lines in the NCI60 panel—1,000-fold more selective than other cancers. A 2009 recollection secured 6.8 g of 97%-pure englerin A, enabling extensive preclinical studies [3].
Renal cell carcinoma (RCC) represents ~90% of kidney malignancies, with clear-cell RCC (ccRCC) being the most prevalent and therapy-resistant subtype. Metastatic RCC has a two-year survival rate of <20%, underscoring the need for novel therapeutics. Englerin A’s unique selectivity for RCC cells—sparing healthy cells even at micromolar concentrations—positions it as a pioneering lead compound. Unlike multi-kinase inhibitors (e.g., sunitinib), englerin A exploits metabolic vulnerabilities specific to RCC, such as dysregulated lipid storage and calcium signaling [1] [6]. Its ability to induce multiple cell death mechanisms simultaneously (e.g., apoptosis, necrosis) further distinguishes it from conventional targeted therapies, which often succumb to resistance. Research initiatives led by the NCI, Max Planck Society, and Lead Discovery Center aim to translate englerin A’s properties into clinical candidates [2] [5].
Phyllanthus engleri has a rich history in East African traditional medicine. Communities in Tanzania, Zimbabwe, and Mozambique use its:
Table 1: Traditional Uses of Phyllanthus engleri
Plant Part | Application | Region |
---|---|---|
Root bark | Chest congestion, bronchitis | Tanzania |
Leaves | Stomachaches, coughs | Zimbabwe |
Root infusion | Bilharzia, gonorrhea | Mozambique |
Smoke inhalation | Respiratory ailments | Southern Africa |
However, the plant’s toxicity is well-documented. In the 1930s, intravenous extracts killed rabbits via cardiotoxicity, and root bark fumes were used for suicide. Brine shrimp assays confirmed acute toxicity (LC~50~ = 0.47 μg/mL), aligning with its dual role as medicine and poison [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7